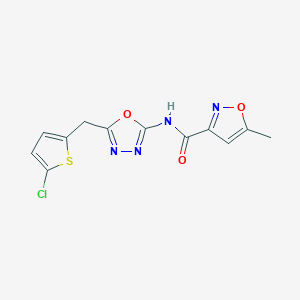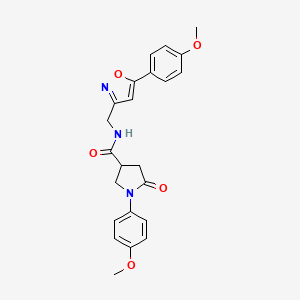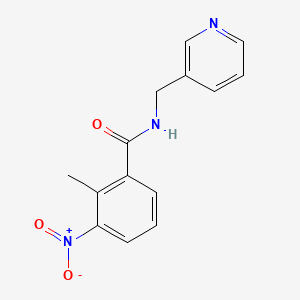
2-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide” is a chemical compound with the molecular formula C14H12N4O3S . It is also known by other names such as “2-Methyl-3-nitro-N-(3-pyridinylcarbamothioyl)benzamide” and "Benzamide, 2-methyl-3-nitro-N-[(3-pyridinylamino)thioxomethyl]-" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 316.335 Da, and the monoisotopic mass is 316.063019 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point estimated to be 523.78°C and a melting point estimated to be 223.71°C . The compound has a log octanol-water partition coefficient (Log Kow) of 2.65, indicating its relative solubility in octanol and water .Applications De Recherche Scientifique
Crystal Structure Analysis
The research into N-(pyridin-2-ylmethyl)benzamide derivatives, including similar compounds to 2-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide, has led to insights into their crystal structures. Studies have focused on how these compounds crystallize, revealing variations in the orientation of pyridine rings relative to benzene rings. These structural analyses provide a foundation for understanding the chemical behavior and potential applications of these compounds in materials science and drug design (Artheswari, Maheshwaran, & Gautham, 2019).
Chemical Synthesis and Medicinal Chemistry
Research into the synthetic processes of benzamide derivatives similar to this compound highlights their potential in medicinal chemistry. One study detailed the synthesis of a related compound through a multi-step process, demonstrating its practicality due to mild conditions, convenient operations, and good yield. This research points to the versatility of such compounds in the development of new pharmaceuticals (Gong Ping, 2007).
Luminescence and Material Science
Investigations into pyridyl substituted benzamides have uncovered their luminescent properties and potential in material science. These compounds have been found to exhibit aggregation-enhanced emission (AEE) in both solution and solid states. Their AEE behavior, dependent on solvent polarity, along with their mechanochromic properties, suggests applications in developing new optoelectronic materials and sensors (Srivastava et al., 2017).
Catalysis and Organic Synthesis
Further research into pyridyl benzamides has revealed their role in catalysis and organic synthesis. For example, the Ce(iii)-catalyzed synthesis of pyridyl benzamides from aminopyridines and nitroolefins, without external oxidants, showcases the potential of these compounds in creating more efficient and environmentally friendly synthetic pathways. This catalytic process, using water as the carbonyl oxygen atom source, offers a novel approach to synthesizing a variety of pyridyl benzamides, highlighting their versatility and applicability in organic chemistry (Chen et al., 2018).
Polymeric Materials
The development of novel polyimides derived from pyridine-containing monomers, such as those related to this compound, indicates significant potential in material science. These polyimides, synthesized from novel pyridine-containing dianhydride monomers, have been shown to possess excellent thermal stability, solubility in common solvents, and outstanding mechanical properties, suggesting their use in high-performance materials (Wang et al., 2006).
Propriétés
IUPAC Name |
2-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-10-12(5-2-6-13(10)17(19)20)14(18)16-9-11-4-3-7-15-8-11/h2-8H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGNHLAHXHRSMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2869760.png)
![2-(4-chlorophenoxy)-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)acetamide](/img/structure/B2869763.png)
![ethyl 2-{[4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2869765.png)
![2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2869766.png)
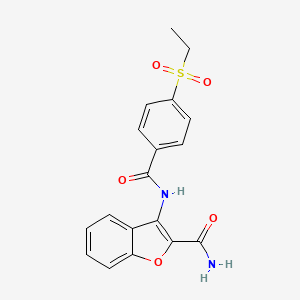
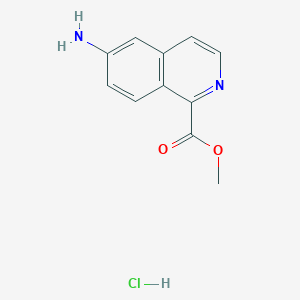
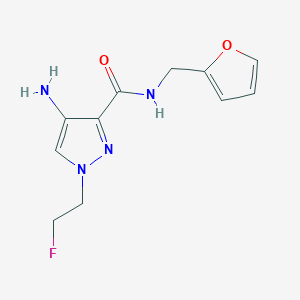
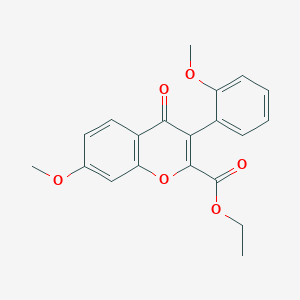
![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2869777.png)

![4-Chloro-12-(4-fluorobenzoyl)-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2869779.png)
